Triisobutylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

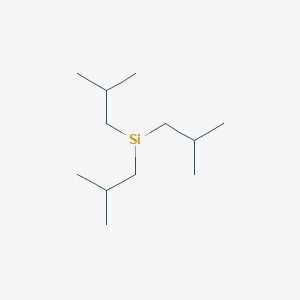

Structure

3D Structure

Properties

IUPAC Name |

tris(2-methylpropyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Si/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-13H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORQTRQJFUNMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[SiH](CC(C)C)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-81-0 | |

| Record name | Tris(2-methylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Triisobutylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of Triisobutylsilane (TIBS), a versatile organosilicon compound. The information is presented to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties of this compound

This compound, with the linear formula [(CH₃)₂CHCH₂]₃SiH, is a significant reagent in organic synthesis.[1] Its physical characteristics are crucial for its handling, application in reactions, and for purification processes. A summary of its key physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₈Si | [1] |

| Molecular Weight | 200.44 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 0.764 g/mL at 25 °C | [1] |

| Boiling Point | 204-206 °C | [1] |

| Refractive Index | n20/D 1.435 | [1] |

| Flash Point | 109 °C (closed cup) | |

| CAS Number | 6485-81-0 | [1] |

| Synonyms | Tris(2-methylpropyl)silane | [1][2] |

Molecular Structure

The structural arrangement of this compound is fundamental to its reactivity and physical behavior.

Caption: Molecular structure of this compound.

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Density

The density of a liquid is its mass per unit volume.

Methodology:

-

Mass of Empty Graduated Cylinder: Obtain the mass of a clean, dry graduated cylinder using an electronic balance.[3]

-

Volume Measurement: Add a known volume of the liquid (e.g., 20-25 mL) to the graduated cylinder. Record the volume precisely.[3]

-

Mass of Cylinder with Liquid: Measure the combined mass of the graduated cylinder and the liquid.[3]

-

Calculation:

-

Repeatability: Repeat the procedure at least two more times, adding a similar volume of liquid each time, and calculate the average density.[3]

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5]

Methodology:

-

Sample Preparation: Place a small amount of the liquid into a small test tube.

-

Capillary Insertion: Invert a capillary tube (sealed at one end) and place it into the liquid in the test tube.[6]

-

Apparatus Setup: Attach the test tube to a thermometer and immerse them in a heating bath (e.g., a Thiele tube or an oil bath).[7]

-

Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary will escape, seen as a stream of bubbles.[6]

-

Observation: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.[7]

-

Confirmation: Remove the heat source and note the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.[7]

Caption: Workflow for boiling point determination.

Determination of Refractive Index

The refractive index measures how light propagates through a substance. An Abbe refractometer is a common instrument for this measurement.[8]

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index.

-

Sample Application: Place a few drops of the liquid onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium.

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Data Recording: Read the refractive index value from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air.[9]

Methodology:

-

Apparatus: Use a closed-cup flash point tester, such as the Pensky-Martens apparatus.[10]

-

Sample Introduction: Pour the liquid into the test cup to the specified level.[10]

-

Heating: Heat the sample at a slow, constant rate while stirring.[10]

-

Ignition Source Application: At regular temperature intervals, apply an ignition source (a small flame) through an opening in the lid.[10]

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[11]

References

- 1. 三异丁基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C12H27Si | CID 11019901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homesciencetools.com [homesciencetools.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. filab.fr [filab.fr]

- 10. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 11. almaaqal.edu.iq [almaaqal.edu.iq]

Triisobutylsilane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Triisobutylsilane (TIBS) is an organosilicon compound with significant applications in organic synthesis, particularly as a reducing agent and in deprotection strategies.

| Identifier | Value | Reference |

| CAS Number | 6485-81-0 | |

| Molecular Formula | C₁₂H₂₈Si | [1] |

| Molecular Weight | 200.44 g/mol | |

| Synonyms | Tris(2-methylpropyl)silane |

Physicochemical Properties

This compound is a colorless liquid with the following key physical and chemical properties:

| Property | Value | Reference |

| Density | 0.764 g/mL at 25 °C | |

| Boiling Point | 204-206 °C | |

| Refractive Index | n20/D 1.435 | |

| SMILES | CC(C)C--INVALID-LINK--CC(C)C | |

| InChI | 1S/C12H28Si/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-13H,7-9H2,1-6H3 | [1] |

Spectroscopic Data

| ¹H NMR (399.65 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment | Reference |

| 4.685 | Si-H | [1] | ||

| 1.838 | CH | [1] | ||

| 0.963 | CH₃ | [1] | ||

| 0.660 | CH₂ | [1] | ||

| 0.581 | CH₂ | [1] |

Note: Further detailed assignments and coupling constants may vary based on experimental conditions.

| Characteristic FT-IR Absorptions | Wavenumber (cm⁻¹) | Functional Group | Reference |

| 2280-2080 | Si-H stretch | [2] |

Applications in Organic Synthesis

This compound is a versatile reagent primarily utilized for its reducing capabilities. Its common applications include desulfurization, deprotection of N-Boc groups, and participation in radical reactions.

Ionic Hydrogenation

A key application of this compound is in ionic hydrogenation, a method for the hydrogenation and hydrogenolysis of organic compounds. This reaction typically involves the substrate, a hydrosilane like this compound, and a strong acid, often trifluoroacetic acid (TFA), which facilitates the transfer of a hydride from the silicon to a carbocation intermediate.[3] This method is particularly effective for the reduction of substrates that can form stable carbocations.

General Mechanism of Ionic Hydrogenation of a Ketone:

Caption: Ionic hydrogenation of a ketone using this compound and an acid catalyst.

Experimental Protocols

Deprotection of N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a common amine protecting group in organic synthesis. This compound, in conjunction with trifluoroacetic acid (TFA), provides an effective method for its removal.

Protocol:

-

Dissolve the N-Boc protected amine in a suitable solvent such as dichloromethane (DCM).[4]

-

Add this compound (typically 1.1-1.5 equivalents) to the solution.

-

Add trifluoroacetic acid (TFA) to the reaction mixture. The amount of TFA can vary, but a common approach is to use a 1:1 ratio of TFA to DCM.[4]

-

Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is typically concentrated in vacuo to remove the solvent and excess TFA.[5]

-

The crude product, often obtained as a TFA salt, can be further purified by standard techniques such as chromatography or recrystallization.

Logical Workflow for Boc Deprotection:

Caption: Workflow for the deprotection of N-Boc amines using this compound.

Reduction of Aldehydes

This compound can be used for the chemoselective reduction of aldehydes.

Protocol:

-

In a round-bottomed flask, dissolve the aldehyde in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

-

Add this compound (1.1-1.5 equivalents) to the solution.

-

If required, add a Lewis acid or a proton source (e.g., a catalytic amount of a strong acid) to activate the carbonyl group.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate) and monitor by TLC or GC.

-

Upon completion, quench the reaction carefully, for example, by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography or distillation.

References

An In-depth Technical Guide to the Synthesis and Purification of Triisobutylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of triisobutylsilane, a versatile organosilicon compound. The information presented is intended to equip researchers, scientists, and professionals in drug development with the necessary details to understand and potentially replicate these chemical processes. This document outlines two main synthetic routes—the Grignard reaction and hydrosilylation—and details the fractional distillation method for purification.

Synthesis of this compound

This compound can be effectively synthesized through two principal methods: the Grignard reaction, which is a classic method for forming silicon-carbon bonds, and hydrosilylation, a more modern and atom-economical approach.

Grignard Reaction Synthesis

The Grignard reaction is a widely used method for the synthesis of organosilanes.[1] This approach involves the reaction of a Grignard reagent, in this case, isobutylmagnesium bromide, with a silicon halide, such as trichlorosilane. The nucleophilic Grignard reagent attacks the electrophilic silicon center, leading to the formation of a new silicon-carbon bond. Stoichiometric control is crucial to achieve the desired degree of substitution.

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Trichlorosilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal, as an initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Isobutylmagnesium Bromide (Grignard Reagent):

-

All glassware must be rigorously dried to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.3 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add anhydrous diethyl ether or THF to cover the magnesium.

-

Slowly add a solution of isobutyl bromide (3.0 equivalents) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated as indicated by the disappearance of the iodine color and gentle refluxing.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Trichlorosilane:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of trichlorosilane (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Reactants | ||

| Magnesium Turnings | 3.3 eq. | General Grignard Protocol |

| Isobutyl Bromide | 3.0 eq. | General Grignard Protocol |

| Trichlorosilane | 1.0 eq. | General Grignard Protocol |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether | [1] |

| Grignard Formation Temp. | Reflux | [1] |

| Reaction with SiCl3 Temp. | 0-10 °C | General Grignard Protocol |

| Reaction Time | 2-4 hours | General Grignard Protocol |

| Product | ||

| Typical Yield | 60-75% | Estimated |

| Purity (crude) | >90% | Estimated |

Hydrosilylation Synthesis

Hydrosilylation is an addition reaction between a silicon-hydride and an unsaturated bond, such as an alkene. In the context of this compound synthesis, this would involve the reaction of trichlorosilane with isobutylene in the presence of a catalyst. This method is often more atom-economical than the Grignard reaction. The reaction is typically catalyzed by platinum complexes, such as Speier's or Karstedt's catalyst.[2][3]

Materials:

-

Trichlorosilane

-

Isobutylene

-

Hydrosilylation catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene (solvent)

Procedure:

-

Reaction Setup:

-

In a high-pressure reactor, place a solution of trichlorosilane (1.0 equivalent) and a catalytic amount of Karstedt's catalyst in anhydrous toluene.

-

Cool the reactor to a low temperature (e.g., -78 °C) and introduce a measured amount of isobutylene (at least 3.0 equivalents).

-

-

Reaction:

-

Seal the reactor and allow it to warm to room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) and stir for several hours. The progress of the reaction can be monitored by GC-MS.

-

-

Work-up:

-

After the reaction is complete, cool the reactor and carefully vent any excess isobutylene.

-

The reaction mixture, containing the desired triisobutylchlorosilane, is then subjected to further reduction (e.g., with a hydride source like LiAlH4) to obtain this compound. Alternatively, if starting with a silane containing a Si-H bond and three isobutyl groups already attached, the hydrosilylation step is not necessary for the formation of the core structure. For the synthesis of this compound from trichlorosilane, the initial product is triisobutylchlorosilane, which then needs to be reduced. For the purpose of this guide, we will focus on the direct formation of the triisobutylsilyl group on a silicon hydride.

-

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Reactants | ||

| Trichlorosilane | 1.0 eq. | [2] |

| Isobutylene | >3.0 eq. | [2] |

| Catalyst Loading | 10-100 ppm | [2] |

| Reaction Conditions | ||

| Solvent | Anhydrous Toluene | [2] |

| Temperature | 60-100 °C | [2] |

| Reaction Time | 4-12 hours | [2] |

| Product | ||

| Typical Yield | >80% | Estimated |

| Purity (crude) | >95% | Estimated |

Purification of this compound

The primary method for purifying this compound is fractional distillation under reduced pressure. This technique separates compounds based on differences in their boiling points. Given that this compound has a boiling point of approximately 204-206 °C at atmospheric pressure, vacuum distillation is often preferred to prevent potential decomposition at high temperatures.

Fractional Distillation Protocol

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

Setup:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

-

-

Distillation:

-

Begin heating the flask gently under reduced pressure.

-

Monitor the temperature at the distillation head. The first fraction to distill will be lower-boiling impurities.

-

As the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.

-

Continue distillation until the temperature begins to drop or rise significantly, indicating that the desired product has been collected.

-

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Distillation Conditions | ||

| Boiling Point (atm) | 204-206 °C | [4] |

| Pressure | 10-20 mmHg (typical) | General Practice |

| Collection Temperature | Lower than atm. boiling point | General Practice |

| Product | ||

| Expected Purity | >99% | Estimated |

| Typical Recovery | 85-95% | Estimated |

Quality Control

The purity of the synthesized and purified this compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis Protocol (Representative)

GC Parameters:

-

Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualizing the Workflows

To better illustrate the synthesis and purification processes, the following diagrams have been generated using the DOT language.

Caption: Overall workflow for the synthesis and purification of this compound.

References

Safety and Handling of Triisobutylsilane: A Technical Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutylsilane (TIBS) is an organosilicon compound with the chemical formula [(CH₃)₂CHCH₂]₃SiH.[1] It is a versatile reagent in organic synthesis, primarily utilized as a reducing agent and a cation scavenger, particularly in solid-phase peptide synthesis for the deprotection of amino acid protecting groups.[1][2] Its bulky isobutyl groups confer steric hindrance, allowing for selective reductions. This guide provides comprehensive safety and handling protocols for the use of this compound in a laboratory setting, targeting professionals in research and drug development.

Chemical and Physical Properties

This compound is a combustible liquid.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 6485-81-0[3] |

| Molecular Formula | C₁₂H₂₈Si[4] |

| Molecular Weight | 200.44 g/mol [1] |

| Appearance | Colorless liquid[5] |

| Boiling Point | 204-206 °C (lit.)[1][3] |

| Density | 0.764 g/mL at 25 °C (lit.)[1][3] |

| Refractive Index | n20/D 1.435 (lit.)[1][3] |

| Flash Point | 109 °C (228.2 °F) - closed cup[3] |

| Stability | Stable under recommended storage conditions; may be moisture sensitive.[6] |

| Reactivity | Reactive with oxidizing agents and acids.[3] |

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical. The primary hazards include skin, eye, and respiratory irritation.[3] It is essential to understand these hazards to implement appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |

Toxicological Data:

No specific LD50 or LC50 data for this compound is readily available in the searched literature.[2] Therefore, all handling procedures should be based on the potential for irritation and the GHS hazard classifications.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation of vapors.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection:

-

Respiratory Protection: If working in a poorly ventilated area or if vapors are generated, use a suitable respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[3]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing vapors or mist.[6]

-

Keep away from heat, sparks, and open flames.[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Use only non-sparking tools.[6]

-

-

Storage:

Experimental Protocols: Deprotection of Cysteine Protecting Groups

This compound is commonly used as a reducing agent and cation scavenger in trifluoroacetic acid (TFA) "cleavage cocktails" during solid-phase peptide synthesis.[2] It facilitates the removal of various protecting groups from amino acid side chains.[2]

General Procedure for Peptide Cleavage and Deprotection

A common application is the cleavage of a synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups. A typical cleavage cocktail consists of TFA, a scavenger like this compound, and water.[2]

Experimental Workflow: Peptide Cleavage from Resin

Caption: Workflow for peptide cleavage and deprotection.

Detailed Methodology: Reduction of Cysteine-S-Protecting Groups

This protocol is adapted from a study on the reductive cleavage of S-protecting groups from cysteine residues.[2]

-

Preparation: A lyophilized peptide containing a cysteine residue with an S-protecting group (e.g., Acm, Mob, or But) is dissolved in neat trifluoroacetic acid (TFA).[2]

-

Reaction Setup: The solution is divided into two aliquots. To one aliquot, this compound is added to a final concentration of 2% (v/v).[2]

-

Incubation: Both aliquots are incubated at 37 °C for 12 hours.[2]

-

Analysis: The reaction progress (removal of the protecting group) is monitored by an appropriate analytical technique, such as HPLC or mass spectrometry.

Logical Relationship: Role of TIS in Deprotection

Caption: Role of TIS in acid-mediated deprotection.

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Skin Contact: In case of contact, immediately wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.

Spill and Leak Procedures

-

Small Spills: Absorb with inert material (e.g., dry sand or earth) and place in a chemical waste container.[3]

-

Large Spills: Evacuate the area. Stop the leak if it can be done without risk. Prevent entry into sewers or confined areas. Use a non-combustible absorbent material and dispose of it in accordance with local regulations.[3]

-

General Precautions: Ensure adequate ventilation. Remove all sources of ignition.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide.[3]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[6]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable reagent in the modern organic synthesis laboratory. However, its hazardous properties necessitate strict adherence to safety and handling protocols. By understanding its chemical properties, hazards, and proper handling procedures, researchers can safely and effectively utilize this compound in their work. Always consult the most current Safety Data Sheet (SDS) before using any chemical.

References

- 1. gelest.com [gelest.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. triethoxy(2-methylpropyl)silane|17980-47-1 - MOLBASE Encyclopedia [m.molbase.com]

- 4. fishersci.com [fishersci.com]

- 5. Triethoxy(2-methylpropyl)silane | C10H24O3Si | CID 87391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C12H27Si | CID 11019901 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of Triisobutylsilane

This guide provides a comprehensive overview of the spectroscopic data for triisobutylsilane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.33 | Nonet | Si-H |

| ~1.85 | Multiplet | -CH₂-CH (CH₃)₂ |

| ~0.97 | Doublet | -CH(CH ₃)₂ |

| ~0.60 | Doublet | Si-CH ₂- |

Note: Data is based on typical values for similar alkylsilanes and may vary slightly based on solvent and instrument conditions.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

| Chemical Shift (ppm) | Assignment |

| ~25.8 | -CH(C H₃)₂ |

| ~24.1 | -C H(CH₃)₂ |

| ~22.5 | Si-C H₂- |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955, 2925, 2868 | Strong | C-H stretching (isobutyl) |

| ~2110 | Strong | Si-H stretching |

| ~1465 | Medium | C-H bending (isobutyl) |

| ~1385, 1365 | Medium | C-H bending (gem-dimethyl) |

| ~890 | Medium | Si-C stretching |

| ~735 | Medium | CH₂ rocking (isobutyl) |

Note: These peak positions are characteristic for alkylsilanes containing a Si-H bond.

Table 4: Mass Spectrometry Data (Major Fragments)

| m/z | Relative Intensity | Assignment |

| 200 | Low | [M]⁺ (Molecular Ion) |

| 143 | High | [M - C₄H₉]⁺ |

| 115 | Medium | [M - C₄H₉ - C₂H₄]⁺ |

| 87 | Medium | [M - 2(C₄H₉) + H]⁺ |

| 57 | Very High | [C₄H₉]⁺ (Base Peak) |

Note: The fragmentation pattern of silanes can be complex. The listed fragments are based on typical fragmentation pathways for alkylsilanes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30) is used.

-

Acquisition Parameters: 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm is used.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is employed to obtain singlets for all carbon signals.

-

Acquisition Parameters: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.

-

Spectral Width: A spectral width of around 240 ppm is used.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or TMS.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid IR cell.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or the solvent is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

2.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable inlet system. For a volatile liquid like this compound, direct injection or introduction via a Gas Chromatography (GC) system is common.

-

Instrumentation: An Electron Ionization (EI) mass spectrometer, such as an Agilent 7890B GC coupled to a 5977A MSD, is typically used.

-

Ionization: In EI-MS, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (if present) and the fragmentation pattern, which provides information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

A Comprehensive Technical Guide to the Solubility of Triisobutylsilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisobutylsilane (TIBS) is a sterically hindered organosilane that serves as a versatile reducing agent and protecting group in organic synthesis. Its efficacy in these roles is intrinsically linked to its solubility in various reaction media. This technical guide provides a detailed overview of the solubility characteristics of this compound in a range of common organic solvents. While specific quantitative solubility data is sparse in publicly available literature, this document extrapolates expected solubility based on the physicochemical properties of this compound and the principle of "like dissolves like." Furthermore, this guide outlines a detailed experimental protocol for determining the solubility of a liquid analyte like this compound and presents a representative experimental workflow for its application in a typical organic reaction.

Introduction to this compound

This compound, with the chemical formula [(CH₃)₂CHCH₂]₃SiH, is a colorless liquid characterized by the presence of a silicon-hydrogen bond and bulky isobutyl groups. This structural arrangement confers upon it moderate reactivity and significant steric hindrance, making it a selective and mild reducing agent. It is frequently employed in synthetic organic chemistry for applications such as the reduction of aldehydes and ketones, deprotection of functional groups, and as a scavenger for carbocations generated during peptide synthesis.[1] The choice of solvent is paramount in these reactions, directly impacting reaction rates, yields, and the ease of product purification.

Solubility of this compound: A Qualitative Overview

This compound is a nonpolar molecule due to the low electronegativity difference between silicon and hydrogen and the presence of the nonpolar isobutyl groups. Consequently, it is expected to be highly miscible with a wide array of nonpolar and weakly polar organic solvents. Conversely, its solubility in highly polar solvents, particularly those with strong hydrogen-bonding networks like water, is expected to be negligible.

The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Nonpolar Solvents | |||

| Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Toluene | C₇H₈ | Nonpolar | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible |

| Polar Aprotic Solvents | |||

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble / Miscible |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble / Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble to Soluble |

| Acetonitrile | CH₃CN | Polar Aprotic | Sparingly Soluble to Insoluble |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Insoluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble to Insoluble |

| Water | H₂O | Polar Protic | Insoluble / Immiscible |

Experimental Protocol for Determining Solubility

For applications requiring precise knowledge of solubility, a standardized experimental protocol should be followed. The following method is a general procedure for determining the miscibility or solubility of a liquid compound like this compound in an organic solvent at a given temperature.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a specific organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (anhydrous, high purity)

-

Calibrated pipettes or burettes

-

A set of clean, dry vials or test tubes with secure caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional, for temperature-controlled studies)

-

Analytical balance

Procedure:

-

Preparation: Ensure all glassware is scrupulously clean and dry to avoid any contamination that might affect solubility.

-

Initial Miscibility Test:

-

To a clean vial, add 1 mL of the chosen organic solvent.

-

Add 1 mL of this compound to the same vial.

-

Securely cap the vial and vortex or stir the mixture vigorously for 1-2 minutes.

-

Allow the mixture to stand and observe. If a single, clear, homogeneous phase is present, the two liquids are considered miscible. If two distinct layers form, they are immiscible.[2][4]

-

-

Semi-Quantitative Solubility Determination (if not miscible):

-

Accurately weigh a specific amount of this compound into a vial.

-

Using a calibrated pipette or burette, add a small, known volume of the organic solvent to the vial.[5]

-

Cap the vial and vortex or stir until the this compound is fully dissolved.

-

Continue adding the solvent in small, measured increments, ensuring complete dissolution after each addition.[5]

-

The point at which no more this compound dissolves, and a second phase persists even after vigorous mixing, indicates the saturation point.

-

The solubility can then be expressed in terms of grams of solute per 100 mL of solvent or as a molar concentration.

-

-

Temperature Control (Optional): For more precise measurements, conduct the entire procedure within a constant temperature bath set to the desired experimental temperature, as solubility is temperature-dependent.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing any work.

Visualization of Experimental Workflow

The following diagram, generated using the DOT language, illustrates a typical experimental workflow for the reduction of an aldehyde using this compound.

Caption: Workflow for the reduction of an aldehyde.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, its nonpolar character provides a strong basis for predicting its solubility behavior in common organic solvents. It is anticipated to be miscible with nonpolar solvents and exhibit decreasing solubility with increasing solvent polarity. For research and development purposes where precise solubility is a critical parameter, the experimental protocol outlined in this guide provides a reliable method for its determination. The provided workflow diagram offers a clear visual representation of how this compound is typically employed in a synthetic organic chemistry setting, underscoring the importance of solvent selection in achieving desired reaction outcomes. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling more informed decisions regarding the use of this compound in their work.

References

key chemical reactions involving Triisobutylsilane

An In-depth Technical Guide to the Core Chemical Reactions of Triisobutylsilane

For Researchers, Scientists, and Drug Development Professionals

This compound (TIBSiH), an organosilicon compound with the chemical formula [(CH₃)₂CHCH₂]₃SiH, is a versatile reagent in organic synthesis. It primarily functions as a mild reducing agent and a scavenger of carbocations. Its bulky isobutyl groups confer specific selectivity in various chemical transformations. This guide provides a comprehensive overview of the key chemical reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Reductive Deprotection of Protecting Groups

This compound is widely employed in conjunction with acids, such as trifluoroacetic acid (TFA), for the cleavage of common protecting groups in peptide and organic synthesis. It acts as a potent scavenger of carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan and cysteine. While specific data for this compound is often analogous to the more commonly cited triisopropylsilane (TIPS), the principles and protocols are largely interchangeable.

Application in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, cleavage cocktails containing a strong acid (typically TFA) and one or more scavengers are used to cleave the synthesized peptide from the solid support and remove side-chain protecting groups. This compound is an effective scavenger for acid-labile protecting groups such as tert-butyloxycarbonyl (Boc), tert-butyl (tBu), and trityl (Trt).

Table 1: Composition of Cleavage Cocktails for SPPS

| Reagent Cocktail | Composition | Application Notes |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIPS)¹ | An "odorless" alternative to thiol-containing cocktails. Effective for scavenging trityl cations. Does not prevent methionine oxidation.[1] |

| Standard | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS)² | A common general-purpose cleavage cocktail for peptides without highly sensitive residues. |

| For Cys(Acm) | 96% TFA, 2% Triisopropylsilane (TIPS), 2% Water (at 37°C)³ | Can facilitate the removal of acetamidomethyl (Acm) protecting groups from cysteine residues.[2] |

¹Note: this compound can be used as a direct substitute for TIPS in this formulation. ²Note: This is a widely used formulation where TIPS is the scavenger. ³Note: This specific application highlights the role of silanes beyond simple scavenging, acting as a reductant.

Experimental Protocol: General Peptide Cleavage from Resin

-

Following solid-phase synthesis, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Prepare the desired cleavage cocktail fresh. For every 100 mg of peptide-resin, add 1-2 mL of the cleavage cocktail.

-

Gently agitate the suspension at room temperature for 1-3 hours. The reaction time may vary depending on the protecting groups and the peptide sequence.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mechanism of Boc Deprotection with TFA and Scavenging by this compound

The acid-catalyzed deprotection of a Boc-protected amine proceeds through the formation of a tert-butyl cation. This compound intercepts this reactive electrophile, preventing it from alkylating sensitive functional groups.

Reduction of Functional Groups

This compound, in the presence of a Lewis or Brønsted acid, serves as an effective reducing agent for a variety of functional groups. The choice of acid can influence the outcome of the reduction. While many examples in the literature use triethylsilane, the reactivity of this compound is analogous.

Table 2: Reduction of Various Functional Groups with Trialkylsilanes

| Functional Group | Product | Typical Conditions | Yield (%) | Reference Silane |

| Aldehyde/Ketone | Alkane | Et₃SiH, BF₃·OEt₂ | 70-95 | Triethylsilane |

| Aldehyde/Ketone | Alcohol | Et₃SiH, InCl₃ | 80-99 | Triethylsilane |

| Ester | Ether | Et₃SiH, InBr₃ | 70-90 | Triethylsilane |

| Amide (tertiary) | Amine | TMDS¹, IrCl(CO)(PPh₃)₂ | 85-95 | TMDS |

¹Tetramethyldisiloxane, another hydrosilane.

Experimental Protocol: Reduction of a Ketone to an Alkane (Analogous to Triethylsilane)

-

To a stirred solution of the ketone (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) under an inert atmosphere, add this compound (1.2 mmol).

-

Cool the mixture to 0 °C and slowly add a Lewis acid, for example, boron trifluoride etherate (1.2 mmol).

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Mechanism of Lewis Acid-Catalyzed Carbonyl Reduction

The Lewis acid activates the carbonyl group towards nucleophilic attack by the hydride from this compound. The resulting silyl ether intermediate is then further reduced or hydrolyzed depending on the reaction conditions.

Hydrosilylation of Unsaturated Bonds

Hydrosilylation is the addition of a Si-H bond across a double or triple bond. This reaction is a powerful method for the synthesis of organosilicon compounds. The reaction is typically catalyzed by transition metal complexes, with platinum and rhodium catalysts being common.[3]

Catalysts and Regioselectivity

The choice of catalyst and substrate determines the regioselectivity of the hydrosilylation. For terminal alkynes, the addition can result in α-vinylsilanes, (E)-β-vinylsilanes, or (Z)-β-vinylsilanes. While specific data for this compound is limited, platinum catalysts generally favor the formation of (E)-β-vinylsilanes, whereas some ruthenium catalysts can favor the α-adduct.

Chalk-Harrod Mechanism for Hydrosilylation

The most widely accepted mechanism for hydrosilylation catalyzed by platinum complexes is the Chalk-Harrod mechanism.[4]

Radical-Mediated Reactions

This compound can act as a hydrogen atom donor in radical chain reactions, making it a less toxic alternative to organotin reagents like tributyltin hydride.[5] Key applications include radical deoxygenation (Barton-McCombie reaction) and radical addition to multiple bonds (Giese reaction).

Barton-McCombie Deoxygenation of Alcohols

This reaction involves the conversion of an alcohol to a thiocarbonyl derivative (e.g., a xanthate), which then undergoes a radical chain reaction with this compound to afford the deoxygenated product.

Experimental Workflow for Radical Deoxygenation

Mechanism of a Radical Chain Reaction

Radical reactions proceed via initiation, propagation, and termination steps. In the context of using this compound, a radical initiator like AIBN generates a silyl radical which then participates in the chain propagation.

References

A Technical Guide to Triisobutylsilane: Commercial Availability, Purity, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutylsilane (TIBS), a sterically hindered organosilane, has emerged as a critical reagent in modern organic synthesis, particularly within the realm of drug discovery and development. Its primary application lies in its role as a highly effective cation scavenger during the acidic cleavage of protecting groups in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth overview of the commercial suppliers of this compound, their available purity grades, and detailed experimental protocols for its application, with a focus on its use in the synthesis of peptides, which are a cornerstone of many therapeutic modalities.

Commercial Suppliers and Purity Grades of this compound

The selection of a high-quality reagent is paramount for the successful and reproducible synthesis of pharmaceutical compounds. This compound is available from a range of reputable chemical suppliers, with purity grades typically suitable for sensitive applications such as peptide synthesis and drug development. The following table summarizes the offerings from several key commercial suppliers. While direct comparisons of impurity profiles are challenging without access to batch-specific Certificates of Analysis (CoAs), the stated purities provide a strong indication of quality. Researchers are encouraged to request lot-specific CoAs from suppliers for detailed impurity information.

| Supplier | Product Name | CAS Number | Molecular Formula | Stated Purity |

| Sigma-Aldrich (Merck) | This compound | 6485-81-0 | C12H28Si | 99% |

| Thermo Fisher Scientific (Alfa Aesar) | This compound | 6485-81-0 | C12H28Si | 98% |

| Gelest | This compound | 6485-81-0 | C12H28Si | Information available upon request |

| Oakwood Chemical | This compound | 6485-81-0 | C12H28Si | 98% |

| TCI Chemicals | This compound | 6485-81-0 | C12H28Si | >98.0% (GC) |

Analytical Methods for Purity Determination

The purity of this compound is typically assessed using a combination of standard analytical techniques to ensure it meets the stringent requirements for pharmaceutical research and development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for determining the purity of volatile compounds like this compound. It allows for the separation of the main component from any volatile impurities and provides their mass-to-charge ratio for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure of this compound and to detect the presence of any organic impurities. The characteristic Si-H proton signal is a key diagnostic feature in the 1H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups present in the molecule, notably the Si-H stretching vibration, which provides confirmation of the compound's identity.

Experimental Protocols

Role of this compound in Peptide Synthesis

During the final step of Fmoc-based solid-phase peptide synthesis (SPPS), the synthesized peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1]

The acidic conditions, however, generate highly reactive carbocations from the cleaved protecting groups (e.g., trityl from Trp(Trt), tert-butyl from Asp(OtBu), etc.). These carbocations can re-attach to electron-rich amino acid side chains, such as tryptophan and methionine, leading to undesired side products and a decrease in the purity of the final peptide.[1]

This compound acts as a potent cation scavenger. The hydridic nature of the silicon-hydrogen bond allows it to donate a hydride ion to the carbocations, effectively quenching them and preventing side reactions.[1] Its bulky isobutyl groups contribute to its stability and selectivity.

Detailed Protocol for Peptide Cleavage and Deprotection using a this compound Cocktail

This protocol provides a general guideline for the global deprotection of a peptide synthesized on a rink amide resin using a standard TFA/Triisobutylsilane cleavage cocktail. The specific composition of the cocktail and the reaction time may need to be optimized depending on the peptide sequence and the protecting groups used.

Materials:

-

Peptide-bound resin (dried)

-

Trifluoroacetic acid (TFA), reagent grade

-

This compound (TIBS)

-

Deionized water

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Reaction vessel with a sintered glass filter

-

Shaker or rocker

-

Centrifuge and centrifuge tubes

Cleavage Cocktail Preparation (Reagent K variation):

A commonly used cleavage cocktail consists of:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

For peptides containing sensitive residues prone to alkylation, a standard scavenger cocktail including this compound is:

-

Trifluoroacetic acid (TFA): 95%

-

Water: 2.5%

-

This compound (TIBS): 2.5%[1]

Procedure:

-

Resin Preparation: Place the dried peptide-bound resin in a reaction vessel.

-

Cocktail Addition: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Cleavage Reaction: Securely cap the vessel and gently agitate the mixture at room temperature for 2-4 hours. The optimal time will depend on the specific protecting groups being cleaved.

-

Peptide Precipitation: Following the cleavage reaction, filter the resin and collect the filtrate containing the cleaved peptide.

-

Washing: Wash the resin with a small volume of fresh TFA and combine the filtrates.

-

Precipitation: Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether with gentle stirring. The crude peptide should precipitate out of the solution.

-

Isolation: Pellet the precipitated peptide by centrifugation.

-

Washing the Peptide: Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and TFA.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the final cleavage and deprotection of a synthesized peptide using a this compound-containing cocktail in solid-phase peptide synthesis.

Caption: Workflow for Peptide Cleavage and Deprotection using this compound.

References

A Comprehensive Technical Guide to Triisobutylsilane for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisobutylsilane (TIBS) is a versatile and sterically hindered organosilicon compound with significant applications in modern organic synthesis. As a mild reducing agent, it plays a crucial role in a variety of chemical transformations, including ionic hydrogenation of carbonyls and alkenes, deprotection of amine and alcohol protecting groups, and desulfurization reactions. Its bulky isobutyl groups confer unique selectivity compared to other common hydrosilanes, making it an invaluable tool in complex molecule synthesis, particularly within pharmaceutical and materials science research. This guide provides an in-depth overview of the physicochemical properties, key reactions, and detailed experimental protocols involving this compound, tailored for professionals in organic chemistry and drug development.

Introduction

Organosilanes are a class of compounds characterized by a silicon-hydrogen bond that serve as effective and often gentle hydride donors. Among these, this compound [(CH₃)₂CHCH₂]₃SiH, often abbreviated as TIBS, has emerged as a reagent of choice for specific reductive transformations. Unlike more reactive reducing agents such as lithium aluminum hydride (LiAlH₄), TIBS offers enhanced chemoselectivity, allowing for the reduction of specific functional groups while leaving others, like esters and nitro groups, intact.

The primary utility of TIBS stems from its role in ionic hydrogenation . In the presence of a strong Brønsted or Lewis acid, TIBS serves as the hydride source to reduce transiently formed carbocations. This mechanism is particularly effective for the deprotection of acid-labile protecting groups common in peptide and nucleotide synthesis and for the reduction of ketones and aldehydes to the corresponding alkanes or alcohols. Its significant steric bulk also influences the stereochemical outcome of certain reactions, providing a level of selectivity that is crucial in the synthesis of chiral molecules.

Physicochemical and Safety Data

The physical properties and safety information for this compound are summarized below for easy reference. Proper handling in a well-ventilated fume hood with appropriate personal protective equipment is mandatory.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6485-81-0 | [1] |

| Molecular Formula | C₁₂H₂₈Si | [1] |

| Molecular Weight | 200.44 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 0.764 g/mL at 25 °C | [1] |

| Boiling Point | 204-206 °C | [1] |

| Refractive Index | n20/D 1.435 | [1] |

| Flash Point | 109 °C (228.2 °F) - closed cup |

Table 2: Safety and Hazard Information

| Hazard Category | GHS Classification | Precautionary Codes |

| Pictogram | Warning | P261, P264, P280, P302+P352, P305+P351+P338 |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Storage Class | 10 - Combustible liquids | |

| Personal Protective Equipment | Eyeshields, Gloves, Type ABEK (EN14387) respirator filter |

Key Reactions and Mechanisms

This compound is primarily employed in acid-catalyzed reduction reactions. The general mechanism, known as ionic hydrogenation, involves the protonation of a substrate by a strong acid to form a carbocation, which is then irreversibly trapped by hydride transfer from TIBS.

Caption: General mechanism of ionic hydrogenation using this compound.

Deprotection of Protecting Groups

A principal application of TIBS is the removal of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group from amines or trityl (Trt) groups in peptide synthesis. The bulky nature of TIBS makes it an excellent scavenger for the stable carbocations (e.g., tert-butyl or trityl cations) generated during acid-mediated cleavage, preventing side reactions with sensitive residues like tryptophan or methionine.

Reduction of Carbonyls and Alkenes

Ketones and aldehydes can be reduced to alcohols or fully to the corresponding alkanes using a TIBS/acid system. The outcome depends on the stability of the intermediate carbocation and the reaction conditions. Similarly, alkenes that can form stable tertiary carbocations upon protonation are readily reduced to alkanes.

Reductive Etherification and Desulfurization

In the presence of an alcohol, the ionic hydrogenation of a carbonyl compound can lead to the formation of an ether. TIBS can also be used for the desulfurization of thioacetals and thioketals, typically with a Lewis acid, providing a milder alternative to Raney Nickel.[2]

Experimental Protocols

The following protocols are representative of the common uses of this compound and analogous trialkylsilanes.

Protocol 1: Deprotection of an N-Boc Protected Amine

This protocol describes a general procedure for the removal of a Boc protecting group from a primary or secondary amine using Trifluoroacetic Acid (TFA) with TIBS as a scavenger.

Materials:

-

N-Boc protected amine (1.0 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Trifluoroacetic Acid (TFA) (2.5 mL, ~25% v/v)

-

This compound (TIBS) (0.42 mL, 1.5 mmol, 1.5 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound (1.5 equiv) to the stirred solution.

-

Add Trifluoroacetic Acid (TFA) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.

-

The product can be further purified by column chromatography or crystallization as needed.

Caption: Experimental workflow for N-Boc deprotection using TIBS.

Protocol 2: Representative Reduction of an Ester to an Ether

While less common than reduction to alcohols, esters can be converted to ethers using a trialkylsilane/Lewis acid system. This protocol is adapted from procedures using triethylsilane, which is mechanistically analogous to TIBS.[3][4][5]

Materials:

-

Ester substrate (1.0 mmol)

-

This compound (TIBS) (3.0 mmol, 3.0 equiv)

-

Lewis Acid (e.g., InBr₃, 0.1 mmol, 10 mol% or BF₃·OEt₂, 1.2 mmol, 1.2 equiv)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile) (10 mL)

-

Standard workup reagents (aqueous NaHCO₃, brine, drying agent)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the ester substrate (1.0 mmol) and the anhydrous solvent (10 mL).

-

Add the Lewis acid catalyst (e.g., InBr₃) to the solution.

-

Add this compound (3.0 equiv) to the mixture via syringe.

-

Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to 0 °C and cautiously quench by adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with an appropriate organic solvent (e.g., diethyl ether or DCM).

-

Combine the organic phases, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude ether by silica gel column chromatography.

Applications in Drug Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), protecting groups are essential for masking reactive functional groups. The mild and selective deprotection conditions offered by TIBS are highly valuable.

-

Peptide Synthesis: TIBS is widely used as a scavenger in the final deprotection step of solid-phase peptide synthesis (SPPS) to prevent alkylation of sensitive residues.

-

Complex Molecule Synthesis: In multi-step syntheses, the chemoselectivity of TIBS allows for the reduction of specific carbonyls or double bonds without affecting other reducible groups like esters, amides, or nitro compounds, simplifying synthetic routes and improving overall yields.

-

Scaffolding: Reductive amination and etherification reactions facilitated by TIBS can be used to build and modify molecular scaffolds common in medicinal chemistry.

Conclusion

This compound is a powerful, selective, and mild reducing agent with broad utility in modern organic synthesis. Its effectiveness in ionic hydrogenation, particularly for the deprotection of common protecting groups and the reduction of carbonyls, makes it an indispensable reagent for researchers in academia and industry. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its effective application in complex synthetic challenges, particularly in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Triisobutylsilane as a Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triisobutylsilane (TIBS) as a versatile and selective reducing agent in various organic synthesis applications. Detailed protocols, quantitative data, and mechanistic diagrams are included to facilitate its practical implementation in research and development settings.

Deprotection of Amino Acid Protecting Groups in Peptide Synthesis

This compound is widely employed as a carbocation scavenger during the acidic cleavage of protecting groups in solid-phase peptide synthesis (SPPS). Its primary role is to prevent the reattachment of cleaved protecting groups and the alkylation of sensitive amino acid residues.

Application: this compound is a key component of cleavage cocktails, typically used with trifluoroacetic acid (TFA), for the removal of acid-labile protecting groups such as 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and various side-chain protecting groups (e.g., Trityl (Trt), tert-butyl (tBu)).[1][2] It effectively quenches the reactive carbocations generated during deprotection, thereby minimizing side reactions and improving the yield and purity of the final peptide.[3]

Experimental Protocol: Fmoc Deprotection and Cleavage from Resin

This protocol describes the final cleavage of a peptide from the solid support and the simultaneous removal of side-chain protecting groups using a TFA/TIBS cocktail.

Materials:

-

Peptide-resin (dried)

-

Trifluoroacetic acid (TFA), reagent grade

-

This compound (TIBS)

-

Deionized water

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Reaction vessel (e.g., sintered glass funnel or round-bottom flask)

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas source

Procedure:

-

Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with dichloromethane (DCM) (3 x 5 mL) to swell it and remove any residual solvents from synthesis. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[2]

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by cautiously adding trifluoroacetic acid (TFA), deionized water, and this compound (TIBS) in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[2][4] Caution: TFA is a strong, corrosive acid and should be handled with appropriate personal protective equipment (PPE).

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.[4] The reaction time may need to be optimized depending on the sequence and protecting groups.

-

Peptide Precipitation: Filter the cleavage mixture through a sintered glass funnel into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the peptide should form.[2]

-

Peptide Isolation and Washing:

-

Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2 x 10 mL), vortexing or triturating the pellet each time, followed by centrifugation and decantation.

-

-

Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

Potential Side Reactions and Troubleshooting:

-

Incomplete Cleavage: If the yield is low, the cleavage time can be extended. For peptides with multiple arginine residues, longer reaction times may be necessary.

-

Side-product Formation: For peptides containing sensitive residues like cysteine, methionine, or tryptophan, the addition of other scavengers like 1,2-ethanedithiol (EDT) to the cleavage cocktail may be beneficial to prevent oxidation or other modifications.[1] However, prolonged exposure to EDT can also lead to side reactions with tryptophan.[1]

-

Alkylation of Tryptophan: The indole side chain of tryptophan is particularly susceptible to alkylation by carbocations. The use of TIBS is crucial to minimize this side reaction.[3]

Reduction of Carbonyl Compounds

This compound, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), can be used for the reduction of aldehydes and ketones to the corresponding alcohols or alkanes. The steric bulk of the isobutyl groups can impart diastereoselectivity in the reduction of certain substrates. While specific data for TIBS is less common in the literature than for triethylsilane (TES) or triisopropylsilane (TIPS), its reactivity is comparable.

Application: Selective reduction of aldehydes and ketones, including aromatic and aliphatic substrates. The reaction conditions can be tuned to favor either alcohol or fully deoxygenated alkane products. For aryl ketones and aldehydes, stronger Lewis acids and longer reaction times tend to favor complete reduction to the methylene group.

Experimental Protocol: Reduction of an Aromatic Ketone to an Alcohol

This protocol describes the reduction of acetophenone to 1-phenylethanol using this compound and boron trifluoride etherate.

Materials:

-

Acetophenone

-

This compound (TIBS)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add acetophenone (1.0 mmol) and anhydrous dichloromethane (10 mL). Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Add this compound (1.2 mmol) to the stirred solution. Then, add boron trifluoride etherate (1.2 mmol) dropwise over 5 minutes.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at 0°C.

-

Work-up:

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-phenylethanol.

Quantitative Data for Carbonyl Reductions

| Substrate | Reducing System | Product | Yield (%) | Reference |

| Benzaldehyde | TIBS / BF₃·OEt₂ | Benzyl alcohol | ~90 (estimated) | [5] |

| 4-Nitrobenzaldehyde | TES / BF₃·OEt₂ | 4-Nitrobenzyl alcohol | >95 | [5] |

| Acetophenone | TIBS / BF₃·OEt₂ | 1-Phenylethanol | High (expected) | [6] |

| Acetophenone | TES / TiCl₄ | Ethylbenzene | 92 | [5] |

| Cyclohexanone | TIPS / Lewis Acid | Cyclohexanol | High (expected) | [7] |

Note: Yields are highly dependent on reaction conditions and the specific Lewis acid used.

Reductive Amination

This compound can be utilized as a reducing agent in reductive amination reactions, a powerful method for the synthesis of amines from carbonyl compounds and ammonia or primary/secondary amines. The reaction typically proceeds via the in situ formation of an imine or iminium ion, which is then reduced by the silane.

Application: Synthesis of secondary and tertiary amines from a variety of aldehydes and ketones. This method is often preferred over direct alkylation of amines as it avoids over-alkylation.

Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline

This protocol describes the synthesis of N-benzylaniline from benzaldehyde and aniline using this compound.

Materials:

-

Benzaldehyde

-

Aniline

-

This compound (TIBS)

-

Anhydrous Toluene

-

Catalyst (e.g., a Lewis acid like InCl₃ or a transition metal catalyst, optional but can improve yield)

-

Molecular sieves (4 Å)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup

Procedure:

-